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Compound of Interest

Compound Name:
Methyl 3-azetidineacetate

trifluoroacetate salt

Cat. No.: B572483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-azetidineacetate
trifluoroacetate salt, a heterocyclic compound of interest in medicinal chemistry. This

document details its chemical properties, a likely synthetic route with experimental protocols,

and the potential biological significance of the core azetidine scaffold.

Core Compound Data
The fundamental properties of Methyl 3-azetidineacetate trifluoroacetate salt are

summarized below.

Property Value

Molecular Formula C₈H₁₂F₃NO₄

Molecular Weight 243.18 g/mol

CAS Number 1313738-62-3

Synthetic Protocol
While a specific protocol for the trifluoroacetate salt is not readily available in the public domain,

a robust synthesis can be extrapolated from established methods for producing the
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hydrochloride salt of Methyl 2-(azetidin-3-yl)acetate.[1][2] The synthesis logically proceeds

through three main stages: a Horner-Wadsworth-Emmons reaction, followed by reduction, and

concluding with deprotection and salt formation.[1]

Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction

This initial step constructs the α,β-unsaturated ester backbone.

Reaction: 1-Boc-3-azetidinone is reacted with methyl 2-(dimethoxyphosphoryl)acetate in the

presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as

tetrahydrofuran (THF).

Procedure:

Suspend sodium hydride (60% dispersion in mineral oil) in dry THF.

Add methyl 2-(dimethoxyphosphoryl)acetate dropwise to the suspension at 0 °C.

After stirring for 30 minutes, add a solution of 1-Boc-3-azetidinone in dry THF.

Allow the reaction to proceed for 1-2 hours.

Quench the reaction with water and extract the product with ethyl acetate.

The combined organic layers are dried and concentrated. Purification is typically achieved

via flash column chromatography.[3]

Intermediate Product: tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Stage 2: Hydrogenation/Reduction

The double bond of the unsaturated intermediate is reduced to yield the saturated azetidine

ring.

Reaction: The intermediate from Stage 1 is hydrogenated using a catalyst such as palladium

on carbon (Pd/C) under a hydrogen atmosphere.

Procedure:
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Dissolve the intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-

carboxylate, in a suitable solvent like methanol.

Add a catalytic amount of 10% Pd/C.

Subject the mixture to a hydrogen gas atmosphere (typically 20-150 psi) and stir until

hydrogen uptake ceases.

Filter off the catalyst and concentrate the solvent to yield the product.

Intermediate Product: tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

Stage 3: N-Boc Deprotection and Trifluoroacetate Salt Formation

The final stage involves the removal of the Boc protecting group and the formation of the

desired trifluoroacetate salt.

Reaction: The Boc-protected intermediate is treated with trifluoroacetic acid (TFA).

Procedure:

Dissolve the intermediate, tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, in a

solvent such as dichloromethane (DCM).

Add an excess of trifluoroacetic acid to the solution at 0 °C.

Stir the reaction mixture at room temperature for 1-2 hours.

Monitor the reaction for the completion of deprotection.

Remove the solvent and excess TFA under reduced pressure to yield the final product,

Methyl 3-azetidineacetate trifluoroacetate salt.
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Synthetic pathway for Methyl 3-azetidineacetate trifluoroacetate salt.

Biological Significance and Potential Applications
While specific biological data for Methyl 3-azetidineacetate trifluoroacetate salt is not

extensively published, the azetidine scaffold is a well-recognized pharmacophore in drug

discovery. Azetidine derivatives are known to exhibit a wide range of biological activities.

Antibacterial and Antifungal Properties: The 2-azetidinone skeleton is the core structure of β-

lactam antibiotics, one of the most widely used classes of antibacterial agents.[4][5]

Anticancer and Anti-inflammatory Activity: Various derivatives of azetidine have

demonstrated potential as anticancer and anti-inflammatory agents.[4][6]

Neurological Applications: Certain azetidine derivatives have been investigated as GABA

uptake inhibitors, suggesting their potential in treating neurological disorders.[7]

Other Therapeutic Areas: The versatility of the azetidine ring has led to its exploration in

developing treatments for tuberculosis, diabetes, and viral infections.[5]

The incorporation of the azetidine motif can impart favorable physicochemical properties to

drug candidates, such as improved metabolic stability and solubility.[6]
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Potential Therapeutic Applications
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Potential therapeutic applications of the azetidine scaffold.

In summary, Methyl 3-azetidineacetate trifluoroacetate salt is a compound built upon the

biologically significant azetidine scaffold. While further research is needed to elucidate its

specific pharmacological profile, its structural features suggest it may be a valuable building

block for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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